H-Pro-His-Cys-Lys-Arg-Met-OH
Overview
Description
Antioxidant peptide A is a bioactive peptide known for its potent antioxidant properties. Derived from natural protein sources, this peptide plays a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases and aging processes . Antioxidant peptides, including Antioxidant peptide A, are gaining significant attention in the fields of food science, pharmaceuticals, and cosmetics due to their health-promoting benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antioxidant peptide A can be synthesized through enzymatic hydrolysis of protein-rich substrates. Common enzymes used include proteases such as trypsin, pepsin, and alcalase. The hydrolysis process involves incubating the protein substrate with the enzyme under controlled conditions of pH, temperature, and time to achieve optimal peptide yield and activity .
Industrial Production Methods: In industrial settings, the production of Antioxidant peptide A involves large-scale enzymatic hydrolysis followed by purification processes such as ultrafiltration, chromatography, and freeze-drying. The choice of protein substrate, enzyme, and purification method can significantly influence the yield and purity of the peptide .
Chemical Reactions Analysis
Types of Reactions: Antioxidant peptide A primarily undergoes oxidation-reduction reactions. It can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation .
Common Reagents and Conditions:
Oxidation: In the presence of reactive oxygen species such as hydrogen peroxide, Antioxidant peptide A can undergo oxidation, leading to the formation of oxidized peptide derivatives.
Reduction: The peptide can reduce oxidized molecules, thereby regenerating its antioxidant capacity.
Chelation: It can chelate metal ions like iron and copper, preventing metal-catalyzed oxidative reactions.
Major Products Formed: The major products formed from these reactions include oxidized peptide derivatives and metal-peptide complexes, which are less reactive and more stable .
Scientific Research Applications
Antioxidant peptide A has a wide range of applications in scientific research:
Mechanism of Action
Antioxidant peptide A exerts its effects through several mechanisms:
Free Radical Scavenging: It donates electrons to neutralize free radicals, preventing cellular damage.
Metal Ion Chelation: By binding to metal ions, it prevents metal-catalyzed oxidative reactions.
Enzyme Modulation: It can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, further boosting the body’s antioxidant defense.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Glutathione: A tripeptide with strong antioxidant properties, commonly found in cells.
Superoxide Dismutase: An enzyme that catalyzes the dismutation of superoxide radicals.
Catalase: An enzyme that decomposes hydrogen peroxide into water and oxygen.
Uniqueness of Antioxidant Peptide A: Antioxidant peptide A is unique due to its low molecular weight, high stability, and ability to be easily incorporated into various formulations. Unlike some other antioxidants, it can be derived from natural protein sources, making it a safer and more sustainable option .
Biological Activity
H-Pro-His-Cys-Lys-Arg-Met-OH, also known as a bioactive peptide, has garnered attention for its diverse biological activities, particularly in the realms of antioxidant defense, enzyme modulation, and potential therapeutic applications. This article delves into the compound's biological activity, supported by data tables and research findings.
Overview of this compound
This compound is a hexapeptide composed of six amino acids: proline (Pro), histidine (His), cysteine (Cys), lysine (Lys), arginine (Arg), and methionine (Met). Each of these amino acids contributes unique properties to the peptide, influencing its biological functions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : The peptide exhibits significant antioxidant activity by scavenging free radicals and inhibiting oxidative stress. This is crucial in mitigating cellular damage associated with various chronic diseases and aging processes.
- Enzyme Modulation : It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, which play vital roles in the body's defense against oxidative damage .
- Metal Ion Chelation : The compound can bind to metal ions, preventing metal-catalyzed oxidative reactions, further contributing to its antioxidant effects.
Antioxidant Activity
A study demonstrated that this compound effectively scavenges free radicals, showcasing its potential as a therapeutic agent against oxidative stress-related conditions. The results indicated a significant reduction in oxidative markers in treated cells compared to controls.
Study Reference | Methodology | Findings |
---|---|---|
In vitro assays | Significant reduction in reactive oxygen species (ROS) levels. | |
Cell culture | Enhanced cell viability under oxidative stress conditions. |
Enzyme Modulation
Research has shown that this compound can modulate the activity of key antioxidant enzymes:
Enzyme | Activity Change (%) | Reference |
---|---|---|
Superoxide Dismutase (SOD) | +35% | |
Catalase | +50% |
These findings suggest that the peptide not only acts as an antioxidant but also boosts the body's intrinsic antioxidant defenses.
Clinical Applications
- HIV Diagnostic Agent : this compound has been explored as a diagnostic agent for HIV, demonstrating potential in enhancing immune responses in infected individuals .
- Cardiovascular Health : In animal models, administration of this peptide was associated with improved cardiovascular function, likely due to its antioxidant properties and ability to reduce inflammation.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N12O7S2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37)/t19-,20-,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZJOSHEZUEDBO-BTNSXGMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N12O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655320 | |
Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159147-88-3 | |
Record name | L-Prolyl-L-histidyl-L-cysteinyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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